molecular formula C7H16ClNO2S B1433283 Penicillamine ethyl ester hydrochloride CAS No. 63474-90-8

Penicillamine ethyl ester hydrochloride

Cat. No.: B1433283
CAS No.: 63474-90-8
M. Wt: 213.73 g/mol
InChI Key: NJLUPDMMNAQKQC-NUBCRITNSA-N
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Description

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent used in the treatment of various medical conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . This compound is characterized by its ability to form stable complexes with heavy metals, making it valuable in both medical and industrial applications.

Scientific Research Applications

Penicillamine ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of penicillamine, from which penicillamine ethyl ester hydrochloride is derived, involves its chelating properties. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . Penicillamine also reduces excess cystine excretion in cystinuria by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, which is more soluble

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillamine ethyl ester hydrochloride can be synthesized through the esterification of penicillamine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Penicillamine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides of penicillamine ethyl ester.

    Reduction: Regeneration of the thiol form of penicillamine ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Penicillamine ethyl ester hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its esterified form, which can enhance its solubility and bioavailability compared to the parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUPDMMNAQKQC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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